Ammonium lactate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Dermatology and Skin Care

Ammonium lactate is most widely studied and used for its keratolytic properties, meaning it helps break down keratin, the main protein component of the outer layer of the skin. This quality makes it a prominent ingredient in topical formulations for treating xerosis, also known as dry, scaly skin [, ]. Studies have compared its effectiveness against lactic acid and urea, demonstrating its potential for improving skin hydration, smoothness, and reducing scaling associated with xerosis [, ].

Microbiology and Fermentation

Ammonium lactate serves as a nitrogen source for various microorganisms in fermentation processes. Research explores its potential to enhance the growth and activity of specific bacterial strains during fermentation, potentially impacting areas like biofuel production or food fermentation []. Studies investigate the influence of ammonium lactate concentration on fermentation products and bacterial nitrogen assimilation [].

Ammonium lactate is an organic compound formed from the reaction of lactic acid and ammonium hydroxide, represented by the chemical formula . It appears as a white solid or liquid and is soluble in water, making it useful in various applications, particularly in dermatology for its moisturizing properties. The compound is recognized for its mild antibacterial characteristics and is commonly utilized in skin care products aimed at treating dry, scaly, or itchy skin conditions such as xerosis and ichthyosis vulgaris .

In the context of skin care, ammonium lactate works through a multifaceted mechanism:

- Keratolysis: It loosens the bonds between corneocytes (dead skin cells) in the stratum corneum (outermost layer of skin) by breaking down keratin, a protein component []. This facilitates the shedding of dry, scaly skin and promotes smoother texture.

- Hydration: Ammonium lactate attracts and retains water in the skin, leading to increased hydration and improved skin barrier function []. This alleviates dryness and itching associated with various skin conditions.

- Mild Antibacterial Activity: Studies suggest that ammonium lactate may possess mild antibacterial properties, potentially contributing to the management of skin infections [].

Case Study:

A study published in the Journal of Dermatological Treatment demonstrated the effectiveness of a 10% ammonium lactate lotion in improving xerosis (dry skin) and reducing scaling in patients compared to a placebo. This case study supports the keratolytic and moisturizing properties of ammonium lactate in treating dry skin conditions.

- Skin Irritation: In rare cases, ammonium lactate may cause mild skin irritation, especially on sensitive skin []. Patch testing is recommended before widespread application.

- Eye Irritation: Contact with eyes should be avoided, as it can cause irritation [].

- Ingestion Hazards: Accidental ingestion of large amounts can cause gastrointestinal upset [].

This reaction can be optimized through controlled conditions, such as temperature and concentrations of reactants, to yield high concentrations of ammonium lactate .

The synthesis of ammonium lactate can be achieved through various methods:

- Direct Neutralization: Mixing lactic acid with ammonium hydroxide under controlled conditions.

- Aging Process: A method where aqueous ammonia is added to an aqueous lactic acid solution in multiple stages with aging periods between additions. This approach enhances yield and concentration by allowing lactic acid oligomers to hydrolyze back into monomers .

- Concentration Techniques: Following synthesis, further concentration can be achieved through evaporation or distillation processes to obtain higher purity levels .

Ammonium lactate has diverse applications across several fields:

- Dermatology: Widely used in lotions and creams for the treatment of dry skin and related conditions.

- Food Industry: Serves as a food additive (E328) for its preservative qualities.

- Cosmetics: Incorporated into various cosmetic products for its moisturizing effects.

- Pharmaceuticals: Used in formulations for its soothing properties on irritated skin .

Studies on ammonium lactate interactions indicate that it may enhance the absorption of other topical agents when used in conjunction with them. Its mechanism of action is not fully understood but may involve altering the permeability of the stratum corneum (the outermost layer of skin) to facilitate better drug delivery . Further research is needed to fully elucidate these interactions and their implications for combined therapies.

Ammonium lactate shares similarities with several other compounds derived from organic acids. Below are some comparable compounds along with their unique characteristics:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| Sodium Lactate | C₃H₅NaO₃ | Commonly used as a food preservative; less hygroscopic than ammonium lactate. |

| Potassium Lactate | C₃H₅KO₃ | Often used in food applications; provides potassium supplementation. |

| Calcium Lactate | C₆H₁₀CaO₆ | Used as a calcium supplement; has different solubility properties compared to ammonium lactate. |

| Magnesium Lactate | C₆H₁₀MgO₆ | Typically used as a magnesium source; has different physiological effects. |

Ammonium lactate stands out due to its dual role as both a moisturizer and an antibacterial agent, making it particularly valuable in dermatological applications compared to its counterparts that primarily serve nutritional or preservative functions .

Molecular Formula and Weight

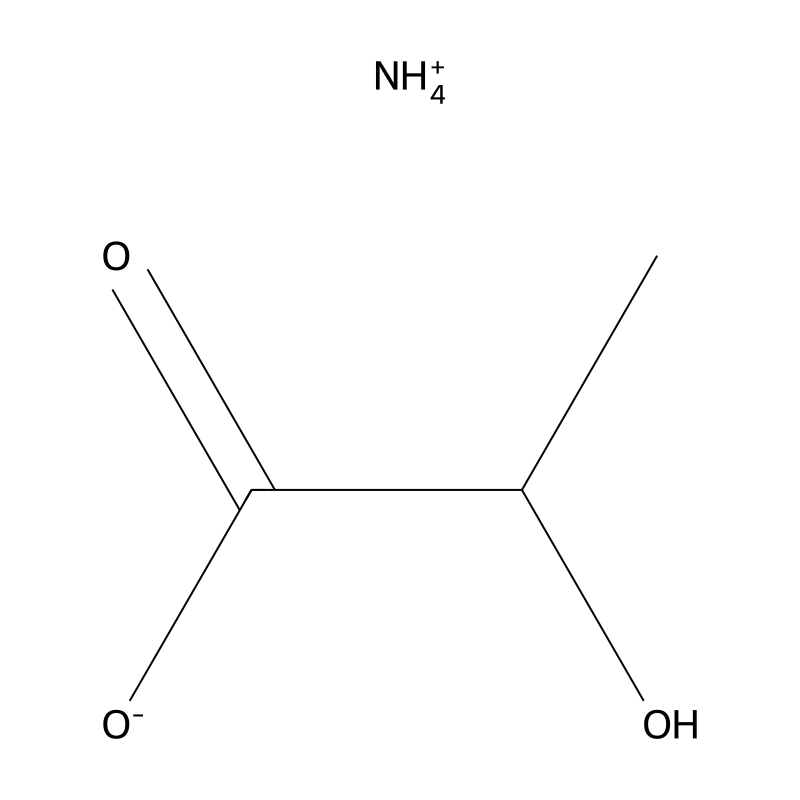

Ammonium lactate possesses the molecular formula C₃H₉NO₃, which can also be represented as C₃H₆O₃·H₃N to emphasize its salt nature [1] [7] [8]. The compound exhibits a molecular weight of 107.11 grams per mole, as determined through mass spectrometric analysis and confirmed by multiple independent sources [9] [12] [25]. This molecular weight calculation accounts for the complete ionic structure including the ammonium cation and lactate anion components [13].

The elemental composition of ammonium lactate demonstrates the following percentage distribution: carbon comprises 33.64%, hydrogen 8.47%, nitrogen 13.08%, and oxygen 44.81% of the total molecular mass [12]. These percentages reflect the balanced stoichiometry between the organic acid component and the ammonium counterion [18].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃H₉NO₃ | [1] [7] |

| Alternative Formula | C₃H₆O₃·H₃N | [1] [8] |

| Molecular Weight | 107.11 g/mol | [9] [12] [25] |

| Carbon Content | 33.64% | [12] |

| Hydrogen Content | 8.47% | [12] |

| Nitrogen Content | 13.08% | [12] |

| Oxygen Content | 44.81% | [12] |

Structural Characteristics and Bonding

The structural architecture of ammonium lactate involves an ionic bonding arrangement between the ammonium cation (NH₄⁺) and the lactate anion (C₃H₅O₃⁻) [8] [11]. The lactate component contains a central carbon atom bearing both a hydroxyl group (-OH) and a carboxyl group (-COO⁻), representing the characteristic alpha-hydroxy acid structure [10] [11]. The line formula CH₃CH(OH)COONH₄ illustrates the connectivity pattern within the molecule [12] [24].

The bonding characteristics involve multiple types of intermolecular forces that contribute to the compound's stability and physical properties [27]. Hydrogen bonding plays a crucial role in the structural integrity, with the lactate component facilitating hydrogen bond formation with water molecules through its hydroxyl and carboxyl functional groups [27]. The ammonium ion contributes to ionic interactions and enhances solubility through electrostatic interactions with the anionic lactate component [27].

The three-dimensional structure exhibits conformational flexibility due to rotation around single bonds, particularly the carbon-carbon bond connecting the methyl group to the chiral center [9]. This flexibility allows for multiple conformational states in solution, though the ionic nature of the compound provides some structural constraint through electrostatic attractions [11].

Spectroscopic analysis reveals characteristic bonding patterns through vibrational modes associated with the carboxyl, hydroxyl, and ammonium functional groups [10]. The compound demonstrates typical ionic salt characteristics while retaining the structural features of the parent lactic acid molecule [11] [12].

Stereochemistry and Isomerism

Ammonium lactate exhibits stereochemical complexity due to the presence of one asymmetric carbon center in the lactate portion of the molecule [8] [15]. The chiral carbon atom, bearing the hydroxyl group, creates the potential for two enantiomeric forms: L-ammonium lactate and D-ammonium lactate [15] [16]. Commercial preparations typically contain the racemic mixture, designated as DL-ammonium lactate, which consists of equal proportions of both enantiomers [1] [12] [15].

The stereochemical configuration significantly influences the optical activity of the compound [8] [16]. Pure L-ammonium lactate demonstrates levorotatory optical activity, while the D-form exhibits dextrorotatory behavior [15] [16]. The racemic mixture shows no net optical rotation due to the equal and opposite contributions of the individual enantiomers [8] [15].

Research into lactic acid derivatives has revealed that stereochemical differences can affect various physical and chemical properties [16]. Studies examining the optical behavior of lactic acid compounds under different conditions demonstrate the sensitivity of rotatory power to temperature, solvent, and wavelength [16]. The stereochemical center in ammonium lactate influences molecular interactions and hydrogen bonding patterns, particularly in crystalline forms [15] [16].

| Stereochemical Property | L-Form | D-Form | Racemic Mixture |

|---|---|---|---|

| Optical Activity | Levorotatory | Dextrorotatory | Optically Inactive |

| Configuration | (S)-configuration | (R)-configuration | Equal mixture |

| Commercial Availability | Limited | Limited | Common |

| Defined Stereocenters | 1 of 1 | 1 of 1 | 0 of 1 |

The crystallographic studies of related lactate compounds indicate that stereochemistry affects packing arrangements and intermolecular hydrogen bonding networks [15]. The racemic form often demonstrates different crystallization behavior compared to the pure enantiomers, reflecting the distinct molecular arrangements possible in the solid state [16].

Electronic and Vibrational Properties

The electronic properties of ammonium lactate reflect its ionic nature and the presence of multiple functional groups capable of electronic interactions [20] [21]. Fourier Transform Infrared (FTIR) spectroscopic analysis reveals characteristic absorption bands associated with the various functional groups present in the molecule [20]. The compound exhibits strong absorption in the region between 1100-1210 nanometers, corresponding to overtone and combination bands of fundamental vibrational modes [21].

Vibrational spectroscopy studies identify specific marker bands for the lactate component, including characteristic frequencies at approximately 1025, 1045, 1080, and 1152 wavenumbers corresponding to carbon-oxygen stretching and glycolytic linkage vibrations [20]. The hydroxyl groups contribute absorption bands in the 3200-3600 wavenumber region, while the carboxyl functionality generates characteristic bands around 1600-1700 wavenumbers [20].

Nuclear Magnetic Resonance (NMR) spectroscopic investigations provide detailed information about the electronic environment of individual atoms within the molecule [19] [28]. Carbon-13 NMR analysis reveals distinct chemical shifts for the three carbon environments: the methyl carbon, the chiral carbon bearing the hydroxyl group, and the carboxyl carbon [19] [28]. The chemical shifts demonstrate the influence of neighboring functional groups on the electronic shielding of each carbon nucleus [28].

The compound's electronic properties include its ability to participate in hydrogen bonding networks, which significantly affects its vibrational characteristics [28]. Studies using advanced spectroscopic techniques demonstrate that hydrogen bonding interactions can shift vibrational frequencies and alter electronic distributions within the molecule [28]. The lactate anion shows particular sensitivity to hydrogen bonding, with observable changes in both infrared and NMR spectra upon formation of hydrogen bonds with water or other hydrogen bond donors [28].

| Spectroscopic Property | Value/Range | Assignment |

|---|---|---|

| Infrared Absorption | 1100-1210 nm | Overtone/combination bands |

| Carbon-Oxygen Stretch | ~1025, 1045, 1080, 1152 cm⁻¹ | Lactate functional groups |

| Hydroxyl Stretch | 3200-3600 cm⁻¹ | OH groups |

| Carboxyl Stretch | 1600-1700 cm⁻¹ | COO⁻ groups |

| ¹³C Chemical Shifts | Variable | Carbon environments |

The electronic structure analysis through computational methods reveals the charge distribution within the molecule and the extent of ionic character in the ammonium-lactate interaction [28]. These studies contribute to understanding the electronic properties that govern the compound's reactivity and physical behavior under various conditions [19] [28].

Physical Constants and Thermodynamic Properties

Ammonium lactate demonstrates well-characterized physical properties that reflect its ionic nature and hydrogen bonding capabilities [7] [12] [18]. The compound typically appears as a colorless to pale yellow viscous liquid or crystalline solid, depending on concentration and hydration state [6] [18] [24]. The melting point ranges from 91-94°C for the anhydrous crystalline form, while the boiling point occurs at 74°C under reduced pressure conditions of 0.14 Torr [7] [12] [24].

The density of ammonium lactate solutions varies with concentration, with typical values of 1.054 grams per milliliter at 25°C for standard commercial preparations [4] [23] [24]. The refractive index demonstrates concentration dependence, with values ranging from 1.363 to 1.45 depending on the specific formulation and water content [4] [18] [23].

| Physical Property | Value | Conditions |

|---|---|---|

| Melting Point | 91-94°C | Anhydrous form |

| Boiling Point | 74°C | 0.14 Torr pressure |

| Density | 1.054 g/mL | 25°C, standard solution |

| Refractive Index | 1.363-1.45 | Temperature and concentration dependent |

| Solubility | Miscible | Water and ethanol |

Physical Description

Liquid

White solid or liquid; Odorless; [CHRIS] 68-72% Aqueous solution: Light yellow liquid; [PURAC Bioquimica MSDS]

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 446 of 503 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 57 of 503 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Mechanism of Action

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Wikipedia

Imidafenacin

Use Classification

ACIDITY_REGULATOR; -> JECFA Functional Classes

Cosmetics -> Buffering

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing

Propanoic acid, 2-hydroxy-, ammonium salt (1:1): ACTIVE